2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
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Overview
Description
2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a heterocyclic compound that features a thiophene ring and a triazolothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the following steps:
Formation of the Triazolothiazole Moiety: This can be achieved by reacting 1,2,4-triazole with a suitable thioamide under acidic or basic conditions to form the triazolothiazole ring.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the triazolothiazole intermediate.
Acetylation: The final step involves the acetylation of the intermediate to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolothiazole moiety can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazolothiazole derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds with a thiadiazole ring also show antimicrobial and anticancer properties.
Thiophene Derivatives: These compounds are known for their electronic properties and are used in materials science.
Uniqueness
2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is unique due to the combination of the thiophene ring and the triazolothiazole moiety, which imparts a distinct set of chemical and biological properties. This combination allows for a broader range of applications and enhances its potential as a multifunctional compound in various fields.
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS2/c15-8(6-7-2-1-4-16-7)11-9-12-13-10-14(9)3-5-17-10/h1-2,4H,3,5-6H2,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMBAEHSPWPCRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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